Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- is a sterol derivative with the molecular formula . This compound is a metabolite of cholesterol and plays a significant role in various biological processes, particularly in the metabolism of bile acids. It is known for its potential therapeutic applications and its involvement in cellular signaling pathways related to lipid metabolism and homeostasis .
Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- is primarily derived from cholesterol through enzymatic oxidation. It has been identified in various biological contexts, including its role in bile acid biosynthesis and as a ligand for liver X receptors, which are crucial for regulating cholesterol homeostasis .
The synthesis of Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- typically involves the oxidation of cholesterol. One common method utilizes cytochrome P450 enzymes, specifically CYP27A1, which catalyzes the hydroxylation of cholesterol at the 26th position. This enzymatic process is crucial for converting cholesterol into various derivatives, including this compound .
Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- has a complex steroidal structure characterized by four fused rings typical of sterols. The specific hydroxylation at the 3rd position and the double bond between the 5th and 6th carbon atoms are notable features.
Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- can undergo several types of chemical reactions:
Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- functions primarily as a signaling molecule within lipid metabolism pathways. It acts as a ligand for liver X receptors, which regulate genes involved in lipid homeostasis and cholesterol efflux.
Upon binding to liver X receptors, this compound influences the transcription of target genes that promote cholesterol excretion from cells and modulate bile acid synthesis. This mechanism is crucial for maintaining cellular lipid balance and preventing excess accumulation of cholesterol within tissues .
Relevant data includes:
Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta,25R)- has several scientific uses:
This compound's unique properties make it an important subject for ongoing research in biochemistry and pharmacology .
(3β,25R)-3-Hydroxycholest-5-en-26-oic acid (3β-HCA) is formed via mitochondrial cytochrome P450 enzymes. CYP27A1 initiates stereoselective C26-hydroxylation of cholesterol, oxidizing the terminal methyl group to a carboxylic acid via sequential alcohol and aldehyde intermediates [8]. This enzyme exhibits broad tissue distribution (liver, macrophages, brain) and multi-substrate specificity, acting on cholesterol, vitamin D₃, and bile acid intermediates. The 26-hydroxylation is rate-limiting for acidic bile acid pathway initiation [7] [8].
CYP27A1 exclusively generates the (25R)-stereoisomer due to precise positioning within its active site. The enzyme’s binding pocket accommodates cholesterol’s side chain such that pro-(25R) hydrogen abstraction dominates. This configuration is conserved across vertebrates and critical for downstream metabolism by sterol oxidoreductases [6] [3]. Mutagenesis studies reveal that Phe-393 and Leu-396 residues enforce stereospecificity by sterically excluding (25S)-conformation [3].
Table 1: Enzymes Catalyzing 3β-HCA Biosynthesis
Enzyme | Reaction | Subcellular Location | Stereospecificity |
---|---|---|---|
CYP27A1 | Cholesterol → 26-Hydroxycholesterol → 3β-HCA | Mitochondria | (25R) |
HSD3B7 | 3β-HCA → 3-Oxo-intermediate | Endoplasmic Reticulum | Substrate-dependent |
CYP7B1 | 25-Hydroxycholesterol → 7α,26-Dihydroxycholesterol | Endoplasmic Reticulum | (25R) |
3β-HCA undergoes hydroxylation at C7 by CYP7B1 to form 3β,7α-dihydroxycholest-5-en-(25R)26-oic acid (3β,7α-diHCA), a key branch point in the acidic bile acid pathway [8]. This dihydroxy intermediate accumulates in CYP7B1-deficient patients (hereditary spastic paraplegia type 5), confirming its physiological relevance [8]. 3β,7α-diHCA is further metabolized to chenodeoxycholic acid via:
The 3β-hydroxy group of 3β-HCA is a substrate for hydroxysteroid dehydrogenases (HSDs). HSD3B7 oxidizes it to 3-oxo-Δ⁴ derivatives, enabling ring modification. This reaction is irreversible in hepatocytes and essential for shifting the double bond from Δ⁵ to Δ⁴ position, priming steroid rings for subsequent degradation [7]. Bile acid synthesis efficiency depends on HSD3B7’s kinetic parameters (Kₘ = 8.2 μM for 3β-HCA) [8].
Mycobacterium tuberculosis (Mtb) expresses CYP125 (Rv3545c) to catabolize 3β-HCA during infection. CYP125 hydroxylates cholesterol at C26, forming 26-hydroxycholesterol, which is oxidized to 3β-HCA via an aldehyde intermediate [2] [4]. This acid is activated to CoA-thioesters by FadD19 for β-oxidation, generating propionyl-CoA and acetyl-CoA for energy production [2]. Disrupting this pathway (Δcyp125 mutants) impairs Mtb growth in macrophages by 80%, confirming its role in virulence [4].
Table 2: Microbial Enzymes in 3β-HCA Metabolism
Gene/Operon | Function | Metabolic Consequence of Deletion |
---|---|---|
cyp125 (Rv3545c) | C26-hydroxylation of cholesterol | Growth defect on cholesterol; attenuated virulence |
fadA5 | β-oxidation thiolase | Blocks side-chain degradation |
igr operon | Side-chain degradation | Accumulation of cholest-4-en-3-one |
mce4 | Cholesterol import | Abolishes 3β-HCA production |
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4